

# Lack of Publicly Available Data for JNJ-26993135 in Pruritus Research

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | JNJ-26993135 |           |
| Cat. No.:            | B1673010     | Get Quote |

Despite a comprehensive search of scientific literature and clinical trial databases, no information was found regarding the evaluation of **JNJ-26993135** in pruritus models. Its mechanism of action and experimental data in this context are not publicly available. Therefore, a direct comparison with JNJ-39758979 cannot be provided.

## JNJ-39758979: A Histamine H4 Receptor Antagonist in Pruritus Models

JNJ-39758979 is a potent and selective antagonist of the histamine H4 receptor (H4R) that has been investigated for its anti-pruritic effects. The H4R is a key receptor in the signaling pathway of histamine, a well-known mediator of itch.

#### **Mechanism of Action**

JNJ-39758979 exerts its anti-pruritic effect by blocking the activation of the H4 receptor by histamine. The H4 receptor is expressed on various cells involved in the inflammatory and immune responses that can lead to pruritus, including mast cells, eosinophils, and T cells. By antagonizing the H4R, JNJ-39758979 is thought to inhibit the downstream signaling that contributes to the sensation of itch.





Click to download full resolution via product page

Caption: JNJ-39758979 Mechanism of Action

#### **Preclinical Evaluation**

While referenced in the literature, specific quantitative data and detailed protocols from preclinical pruritus models for JNJ-39758979 are not readily available in the public domain. Studies mention its dose-dependent activity in models of asthma and dermatitis, which are often associated with pruritus.

### Clinical Evaluation in a Histamine-Induced Pruritus Model

A key clinical study evaluated the efficacy of JNJ-39758979 in a histamine-induced pruritus model in healthy human subjects.

**Data Presentation** 



| Outcome Measure                                        | Placebo | JNJ-39758979 (600<br>mg)   | Cetirizine (10 mg)              |
|--------------------------------------------------------|---------|----------------------------|---------------------------------|
| Reduction in AUC of Pruritus Score (2 hours post-dose) | -       | Significant (p=0.0248)     | Not Significant                 |
| Reduction in AUC of Pruritus Score (6 hours post-dose) | -       | Significant (p=0.0060)     | Significant (p=0.0417)          |
| Reduction in Wheal<br>Area                             | No      | No Significant<br>Decrease | Significant Decrease (p<0.0001) |
| Reduction in Flare<br>Area                             | No      | No Significant<br>Decrease | Significant Decrease (p<0.0001) |

Experimental Protocol: Histamine-Induced Pruritus in Healthy Subjects

- Study Design: A randomized, three-period, double-blind, crossover study.
- Subjects: Healthy volunteers.
- Treatments:
  - Single oral dose of 600 mg JNJ-39758979
  - 10 mg cetirizine (active comparator)
  - Placebo
- Washout Period: 22 days between treatment periods.
- Pruritus Induction (Histamine Challenge): Intradermal injection of histamine.
- Challenge Timing: Day -1 (baseline) and at 2 and 6 hours post-dose on Day 1 of each treatment period.







- Primary Efficacy Endpoint: Area under the curve (AUC) of the pruritus score from 0-10 minutes after the histamine challenge.
- Secondary Efficacy Endpoints: Wheal and flare areas assessed 10 minutes after the histamine challenge.





Click to download full resolution via product page

Caption: Clinical Trial Experimental Workflow



### **Summary of Findings for JNJ-39758979**

JNJ-39758979 has demonstrated efficacy in reducing histamine-induced pruritus in a clinical setting. Its mechanism as an H4R antagonist suggests a targeted approach to mitigating itch. Notably, unlike the H1 antagonist cetirizine, JNJ-39758979 did not significantly affect the wheal and flare response, indicating a more specific action on the sensory perception of itch rather than the vascular components of the histamine reaction. The lack of publicly available data on **JNJ-26993135** prevents a comparative analysis.

 To cite this document: BenchChem. [Lack of Publicly Available Data for JNJ-26993135 in Pruritus Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1673010#jnj-26993135-versus-jnj-39758979-in-pruritus-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com